3-(N,N-Dimethylamino)phenylboronic acid

Catalog No.
S716420
CAS No.
178752-79-9
M.F
C8H12BNO2
M. Wt
165 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylamino)phenylboronic acid

CAS Number

178752-79-9

Product Name

3-(N,N-Dimethylamino)phenylboronic acid

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid

Molecular Formula

C8H12BNO2

Molecular Weight

165 g/mol

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

YZQQHZXHCXAJAV-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O

Synonyms

3-Dimethylaminophenylboronic Acid; B-[3-(Dimethylamino)phenyl]boronic Acid

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O

Modulators of Survival Motor Neuron Protein (SMN):

  • SMN protein plays a crucial role in healthy motor neuron function.
  • Research suggests that 3-(N,N-Dimethylamino)phenylboronic acid can act as a scaffold for developing new molecules that modulate SMN protein activity.
  • These modulators could potentially hold therapeutic promise for treating Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease caused by SMN protein deficiency [].

Glucokinase Activators:

  • Glucokinase is a key enzyme regulating glucose metabolism in the liver.
  • Studies have shown that 3-(N,N-Dimethylamino)phenylboronic acid can serve as a building block for synthesizing glucokinase activators.
  • Activating glucokinase could offer therapeutic benefits in managing type 2 diabetes by promoting better blood sugar control [].

Aryl Ethers for Bacillus anthracis Inhibition:

  • Bacillus anthracis is a bacterium responsible for anthrax, a potentially fatal infectious disease.
  • Research explores the potential of 3-(N,N-Dimethylamino)phenylboronic acid in developing aryl ethers, a class of compounds exhibiting inhibitory effects against Bacillus anthracis enoyl-ACP reductase.
  • This enzyme plays a vital role in the bacterium's fatty acid synthesis, and its inhibition could be a potential strategy for combating anthrax infections [].

3-(N,N-Dimethylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a dimethylamino substituent. Its molecular formula is C8H12BNO2C_8H_{12}BNO_2 with a molecular weight of approximately 165.00 g/mol. The compound is notable for its unique structure, including a boron atom bonded to hydroxyl groups and a phenyl ring substituted with a dimethylamino group, which enhances its chemical reactivity and biological activity .

, primarily due to the reactivity of the boronic acid moiety. Key reactions include:

  • Suzuki Coupling: This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
  • Regioselective Halogenation: The presence of the dimethylamino group allows for regioselective iodination and bromination, making it useful for synthesizing more complex organic molecules .
  • Formation of Aryl Ethers: It acts as a precursor for synthesizing aryl ethers, which are valuable in medicinal chemistry and materials science .

The biological activity of 3-(N,N-Dimethylamino)phenylboronic acid has been explored in various contexts. It has been identified as a potential modulator of survival motor neuron protein, which is critical in spinal muscular atrophy. Additionally, it has shown promise as a glucokinase activator, indicating potential applications in diabetes management by enhancing insulin secretion . Furthermore, it has been studied for its inhibitory effects on certain bacterial enzymes, suggesting antibacterial properties.

Several methods are available for synthesizing 3-(N,N-Dimethylamino)phenylboronic acid:

  • Direct Boronation: This method involves the reaction of an appropriate phenol derivative with boron reagents under acidic or basic conditions.
  • Reduction of Boronates: Starting from a phenylboronate ester, reduction processes can yield the desired product.
  • Amine Substitution: The introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions involving suitable precursors .

3-(N,N-Dimethylamino)phenylboronic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceutical compounds, particularly those targeting metabolic disorders.
  • Organic Synthesis: Utilized in synthetic organic chemistry as a versatile reagent for forming complex molecules through coupling reactions.
  • Biochemical Research: Employed in studies involving protein interactions and enzyme inhibition due to its biological activity .

Interaction studies have shown that 3-(N,N-Dimethylamino)phenylboronic acid can interact with various biological targets:

  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Protein Binding: Research indicates that it may bind to proteins involved in cellular signaling pathways, influencing their activity and stability .

Several compounds share structural similarities with 3-(N,N-Dimethylamino)phenylboronic acid. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
3-(N,N-Dimethylamino)phenylboronic acid178752-79-91.00Contains dimethylamino group; versatile reagent
3-Aminophenylboronic acid206658-89-10.87Lacks dimethylamino substituent; simpler structure
2-(Dimethylamino)phenylboronic acid89291-23-60.88Dimethylamino group present but different position
3-(Pyrrolidino)phenylboronic acid659731-18-70.89Contains pyrrolidine instead of dimethylamine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid2096339-70-50.88Features piperazine; different biological properties

The unique combination of the dimethylamino group and the boronic acid functionality gives 3-(N,N-Dimethylamino)phenylboronic acid distinct reactivity and biological properties compared to these similar compounds .

Synthetic Routes and Precursor Chemistry

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid can be accomplished through several established methods, each with specific advantages depending on the available starting materials and desired scale. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound efficiently.

Metal-Halogen Exchange Route

One of the most common approaches to synthesizing 3-(N,N-Dimethylamino)phenylboronic acid involves metal-halogen exchange using 3-bromo-N,N-dimethylaniline as a key precursor. This precursor (CAS: 16518-62-0) serves as an excellent starting material due to its commercial availability and stable nature. The synthetic pathway typically proceeds as follows:

  • Formation of an organometallic intermediate via metal-halogen exchange between 3-bromo-N,N-dimethylaniline and an alkyllithium reagent (typically n-butyllithium) at low temperature (-78°C)
  • Treatment of the resulting aryllithium species with a trialkyl borate (B(OR)₃), commonly trimethyl borate
  • Hydrolysis of the intermediate boronic ester to yield the desired boronic acid

The reaction can be represented as:

3-Bromo-N,N-dimethylaniline + n-BuLi → Aryllithium intermediateAryllithium intermediate + B(OMe)₃ → Boronic ester intermediateBoronic ester intermediate + H₂O → 3-(N,N-Dimethylamino)phenylboronic acid

Palladium-Catalyzed Borylation

Another significant synthetic route involves palladium-catalyzed borylation reactions, which have gained prominence due to their mild conditions and functional group tolerance. This approach employs specialized boron reagents such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the boronic acid functionality:

  • Cross-coupling of 3-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst (typically Pd(dppf)Cl₂) and a base (often KOAc)
  • Hydrolysis of the resulting pinacol boronic ester to obtain the free boronic acid

This method, often referred to as the Miyaura borylation, is particularly valuable for large-scale synthesis due to its reliability and reproducibility.

Direct C-H Borylation

Recent advancements in C-H activation chemistry have enabled more direct synthetic approaches through iridium or rhodium-catalyzed C-H borylation of N,N-dimethylaniline. This approach is particularly advantageous as it eliminates the need for halogenated precursors:

  • Selective meta-directed C-H borylation of N,N-dimethylaniline using B₂pin₂ and an iridium catalyst
  • Hydrolysis of the pinacol ester to yield the free boronic acid

The regioselectivity in this approach can be challenging to control, often requiring specialized directing groups or catalytic systems.

Comparison of Synthetic Routes

Synthetic MethodPrecursorAdvantagesLimitationsYield Range
Metal-Halogen Exchange3-Bromo-N,N-dimethylanilineHigh yield, well-establishedRequires low temperature, sensitive to moisture70-85%
Pd-Catalyzed Borylation3-Bromo-N,N-dimethylanilineMild conditions, functional group toleranceRequires expensive catalyst, purification challenges65-80%
Direct C-H BorylationN,N-DimethylanilineStep-economic, atom efficientRegioselectivity challenges, specialized catalysts40-75%
Diboron Reagents3-Bromo-N,N-dimethylanilineOne-pot procedure possibleHigher cost of boron reagents60-85%

Tetrakis(dimethylamino)diboron has emerged as a particularly useful borylating agent for the synthesis of dimethylamino-substituted phenylboronic acids, allowing for direct installation of the boronic acid functionality without the need for subsequent hydrolysis steps.

Functionalization Strategies for Derivatives

The unique structural features of 3-(N,N-Dimethylamino)phenylboronic acid make it an excellent platform for further functionalization to produce derivatives with tailored properties. The presence of both the boronic acid and dimethylamino groups enables diverse modification strategies.

Suzuki-Miyaura Cross-Coupling

One of the most important functionalization strategies involves utilizing the boronic acid group in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds, particularly aryl-aryl bonds. The general reaction pathway involves:

  • Oxidative addition of an aryl halide to a Pd(0) catalyst
  • Transmetalation with 3-(N,N-Dimethylamino)phenylboronic acid
  • Reductive elimination to form the coupled product

The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the boronic acid, often leading to improved reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acid.

Boronic Acid Transformation

The boronic acid moiety can be converted to various functional groups through established transformations:

  • Halodeboronation: Conversion to aryl halides using aqueous halogens

    (Me₂N)C₆H₄B(OH)₂ + X₂ + H₂O → (Me₂N)C₆H₄X + B(OH)₃ + HX (where X = Br, Cl, I)
  • Chan-Lam Coupling: Formation of C-O, C-N, and C-S bonds through copper-catalyzed reactions with appropriate nucleophiles

  • Oxidation: Conversion to phenols through oxidative processes

    (Me₂N)C₆H₄B(OH)₂ + H₂O₂ → (Me₂N)C₆H₄OH + B(OH)₃
  • Protodeboronation: Removal of the boronic acid group to form the parent arene

Dimethylamino Group Modifications

The dimethylamino functionality provides additional options for derivatization:

  • Quaternization: Formation of quaternary ammonium salts through alkylation

    (HO)₂BC₆H₄N(CH₃)₂ + R-X → [(HO)₂BC₆H₄N⁺(CH₃)₂R]X⁻
  • Oxidation: Conversion to N-oxides or other nitrogen-containing functional groups

  • Protonation: Formation of ammonium salts in acidic conditions, which can significantly alter the electronic properties and solubility of the compound

Structural Derivatives

Several structural analogs of 3-(N,N-Dimethylamino)phenylboronic acid have been synthesized and studied, with varying substituents and positional isomers:

CompoundCAS NumberSimilarity IndexKey Differences
3-(N,N-Dimethylamino)phenylboronic acid178752-79-91.00Reference compound
(2-(Dimethylamino)phenyl)boronic acid89291-23-60.88ortho-position of dimethylamino group
3-(Pyrrolidino)phenylboronic acid659731-18-70.89Cyclic amine instead of dimethylamino
3-Aminophenylboronic acid206658-89-10.87Primary amine instead of tertiary amine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid2096339-70-50.88Contains piperazine ring with different biological properties
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride1256355-23-30.94Protonated form as hydrochloride salt

These structural analogs demonstrate how subtle changes in structure can influence the reactivity and properties of these boronic acid derivatives.

Boronic Acid Reactivity in Dynamic Covalent Systems

The reversible interaction between boronic acids and diols represents one of the most important aspects of 3-(N,N-Dimethylamino)phenylboronic acid reactivity, particularly in the context of dynamic covalent chemistry.

Mechanism of Boronic Acid-Diol Complexation

The reaction between 3-(N,N-Dimethylamino)phenylboronic acid and diols follows a general mechanism that involves the formation of cyclic boronic esters. This process can be described by the following equilibrium:

RB(OH)₂ + H₂L ⇌ RB(L)(OH)⁻ + H₃O⁺

Where RB(OH)₂ represents the boronic acid and H₂L represents the diol. The dimethylamino group in the meta position can significantly influence this equilibrium through electronic effects, generally increasing the Lewis acidity of the boron center.

The presence of the dimethylamino group affects this reaction in multiple ways:

  • It increases the electron density on the aromatic ring through resonance
  • It can potentially coordinate with the boron center in certain conformations
  • It influences the pKa of the boronic acid, affecting the pH-dependent behavior

pH-Dependent Equilibria

The reactivity of 3-(N,N-Dimethylamino)phenylboronic acid with diols is highly pH-dependent, with significant differences in binding constants observed across the pH spectrum. At physiological pH (7.4), the equilibrium typically involves both neutral boronic acid and anionic boronate species.

The conditional formation constant (K') can be defined for the general reaction:

B' + L' ⇌ BL'

Where B' represents uncomplexed boronic acid species, L' represents uncomplexed diol species, and BL' represents the boronic acid-diol complex species.

Kinetics of Boronate Ester Formation

Studies have revealed that the kinetics of boronic acid-diol interactions are more complex than previously thought. Contrary to widespread belief, the rate constants of boronate ions are not necessarily several orders of magnitude larger than those of conjugate boronic acids.

For 3-(N,N-Dimethylamino)phenylboronic acid, the electronic influence of the dimethylamino group can significantly alter the kinetic parameters of both esterification and hydrolysis reactions. The reaction occurs in two steps, with the first step typically being rate-determining.

Effect of Electronic Substituents

Research has shown that electronegative R-groups attached to boronic acids significantly influence their interaction with diols:

  • Boronate ions with low-electronegative R-groups (such as dimethylamino) function better as sensors in alkaline medium
  • Boronic acids with high-electronegative R-groups perform better in acidic medium
  • Using high-electronegative R-groups in alkaline medium results in reduced sensor performance due to rapid formation of tetrahedral boronate ions

Catalytic Effects in Boronic Acid Networks

Recent studies have identified both internal and external catalytic effects that influence boronic acid-diol condensation reactions:

  • Internal Catalysis: Nearby Lewis basic groups, like the dimethylamino functionality, can participate in proton transfer steps during ester formation
  • External Catalysis: Buffer components, particularly phosphate anions, can dramatically increase reaction rates by catalyzing proton transfers

These catalytic effects have been observed to increase reaction rates by up to two orders of magnitude, with the position of the catalytic group relative to the boronic acid being crucial for internal catalysis.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Dimethylaminophenylboronic acid

Dates

Modify: 2023-08-15

Explore Compound Types